Cyclohex-3-en-1-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
cyclohex-3-en-1-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c17-14(12-6-2-1-3-7-12)16-10-13(11-16)15-8-4-5-9-15/h1-2,12-13H,3-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTZVOFFDQTXBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-3-en-1-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone typically involves multiple steps. One common method includes the reaction of cyclohex-3-en-1-ylamine with 3-(pyrrolidin-1-yl)azetidin-1-ylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-en-1-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclohex-3-en-1-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers, surfactants, solvents, and lubricants.
Mechanism of Action
The mechanism of action of Cyclohex-3-en-1-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone pyrrolidine enamine
- N-(1-Cyclohexen-1-yl)pyrrolidine
- 1-(1-Cyclohexen-1-yl)pyrrolidine
Uniqueness
Cyclohex-3-en-1-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is unique due to its combination of cyclohexene, pyrrolidine, and azetidine rings, which confer distinct chemical and biological properties.
Biological Activity
Cyclohex-3-en-1-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant case studies.
Structural Characteristics
The compound features a cyclohexene ring, an azetidine moiety, and a pyrrolidine ring. The unique combination of these structural elements provides the compound with distinct chemical properties that may influence its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of cyclohexene compounds exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting a potential for developing new antimicrobial agents based on this scaffold.
Anticancer Activity
Studies have highlighted the potential of cyclohexene derivatives in cancer therapy. The mechanism often involves inhibition of key enzymes involved in cell proliferation and survival. For example, compounds structurally related to this compound have been identified as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Varies | |
| Anticancer | CDK12 | 12 nM | |
| Cognitive Enhancement | Scopolamine-induced models | Not specified |
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of cyclohexene derivatives, several compounds were tested against E. coli and S. aureus. Cyclohexene derivatives demonstrated significant inhibition at concentrations as low as 10 µg/mL, indicating their potential as antimicrobial agents.
Study 2: Cancer Cell Proliferation
A series of experiments evaluated the anticancer properties of related compounds on various cancer cell lines. One notable compound exhibited an IC50 value of 15 nM against breast cancer cells, suggesting that modifications to the cyclohexene structure could enhance potency against specific cancer types.
Study 3: Cognitive Function
In vivo studies using models of cognitive impairment showed that administration of cyclohexene derivatives improved memory retention and cognitive function. The mechanism was linked to modulation of neurotransmitter systems, indicating a broader therapeutic potential beyond traditional applications.
Q & A
Q. What are the most reliable synthetic routes for Cyclohex-3-en-1-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the azetidine ring via cyclization of precursors (e.g., β-amino alcohols) under basic or acidic conditions.
- Step 2 : Functionalization of the azetidine ring with pyrrolidine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Step 3 : Introduction of the cyclohexene moiety via Friedel-Crafts acylation or nucleophilic substitution.
Key factors influencing yield include solvent choice (e.g., DMF for polar intermediates) and temperature control during cyclization (reflux conditions for 6–12 hours) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Analytical characterization requires:
- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amine (N-H) functional groups.
Cross-referencing spectral data with computational predictions (e.g., DFT calculations) enhances accuracy .
Q. What are the primary stability concerns for this compound under laboratory conditions?
- Methodological Answer : Stability is influenced by:
- pH : Avoid strongly acidic/basic conditions to prevent ring-opening reactions in azetidine or pyrrolidine moieties.
- Temperature : Store at –20°C in inert atmospheres to minimize oxidation of the cyclohexene double bond.
- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the methanone group.
Regular HPLC purity checks (≥95%) are recommended for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Structural Isomerism : Verify regiochemistry (e.g., 3- vs. 4-substituted azetidine) using X-ray crystallography or NOESY NMR .
- Assay Variability : Standardize bioactivity tests (e.g., enzyme inhibition IC) across multiple cell lines or receptor subtypes.
- Purity Thresholds : Re-synthesize batches with ≥98% purity (via preparative HPLC) to exclude confounding impurities .
Q. What strategies optimize this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Structure-activity relationship (SAR) studies are critical:
- Modify Substituents : Replace the cyclohexene ring with aromatic or heteroaromatic groups to enhance binding affinity (e.g., pyridine in analogs ).
- Steric Effects : Introduce bulky groups (e.g., tert-butyl) on the azetidine ring to modulate conformational flexibility.
Computational docking (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis studies on target proteins .
Q. How does this compound’s metabolic stability impact preclinical studies?
- Methodological Answer : Assess metabolic pathways using:
- In Vitro Microsomal Assays : Human liver microsomes (HLMs) to identify oxidative metabolites (e.g., CYP450-mediated hydroxylation).
- Pharmacokinetic Profiling : Measure plasma half-life (t) and bioavailability in rodent models.
Structural modifications (e.g., fluorination at vulnerable positions) improve metabolic resistance .
Q. What catalytic systems enhance the efficiency of key synthetic steps?
- Methodological Answer : Optimize reactions using:
- Acid Catalysts : p-Toluenesulfonic acid (PTSA) for keto-enol tautomerism in cyclization steps .
- Transition Metals : CuI or Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
Reaction monitoring via TLC or in-situ IR ensures real-time adjustment of catalyst loading (typically 5–10 mol%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
